{[2-(3-Aminopropoxy)ethoxy]methyl}benzene
Description
{[2-(3-Aminopropoxy)ethoxy]methyl}benzene is a synthetic organic compound featuring a benzene ring substituted with a methyl group connected to an ethoxy-3-aminopropoxy chain. This structure confers unique physicochemical properties, such as moderate polarity due to the ether and amine functionalities, making it a versatile building block in organic synthesis. It is commercially available for research purposes, with pricing tiers ranging from €507 for 50 mg to €1,387 for 500 mg .
Properties
IUPAC Name |
3-(2-phenylmethoxyethoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c13-7-4-8-14-9-10-15-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYOWVSQBQKPSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(3-Aminopropoxy)ethoxy]methyl}benzene typically involves the following steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as 3-aminopropanol and 2-chloroethanol.
Etherification Reaction: The intermediate compounds undergo an etherification reaction to form 2-(3-aminopropoxy)ethanol.
Alkylation Reaction: The final step involves the alkylation of 2-(3-aminopropoxy)ethanol with methylbenzene under specific reaction conditions, such as the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include:
Temperature Control: Maintaining an optimal temperature to facilitate the reactions.
Catalysts: Using catalysts to enhance reaction rates.
Purification: Employing purification techniques such as distillation and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
{[2-(3-Aminopropoxy)ethoxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminopropoxy and ethoxy groups can undergo substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Halogenating agents like chlorine and bromine are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
{[2-(3-Aminopropoxy)ethoxy]methyl}benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[2-(3-Aminopropoxy)ethoxy]methyl}benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and molecular properties of {[2-(3-Aminopropoxy)ethoxy]methyl}benzene with related compounds:
Biological Activity
{[2-(3-Aminopropoxy)ethoxy]methyl}benzene, also known as a derivative of benzene with specific functional groups, has garnered attention in the scientific community for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Biological Properties
Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anticancer properties.
- Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Investigations into its anticancer properties have shown promising results, with potential mechanisms involving apoptosis induction in cancer cells.
Target of Action
The specific biological targets of this compound include various proteins and enzymes involved in cellular signaling pathways. Techniques such as affinity chromatography and mass spectrometry are employed to identify these targets.
Mode of Action
The compound may interact with its targets by either inhibiting or activating their activity. Understanding these interactions often involves advanced methods like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to elucidate molecular structures and binding affinities.
Biochemical Pathways
Mapping the metabolic and signaling pathways affected by this compound is crucial for understanding its biological effects. Techniques such as metabolomics allow researchers to analyze changes in metabolite profiles upon treatment with the compound.
Pharmacokinetics
Pharmacokinetic studies focus on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial studies in animal models provide insights into how the compound behaves within biological systems, which is essential for future clinical applications.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .
Case Study 2: Anticancer Properties
In a controlled laboratory setting, researchers assessed the anticancer activity of the compound on various cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent reduction in cell viability, attributed to apoptosis induction .
Data Summary
| Property | Findings |
|---|---|
| Antimicrobial Activity | Significant inhibition of bacterial growth |
| Anticancer Activity | Induction of apoptosis in cancer cells |
| Pharmacokinetics | Favorable ADME profile in animal models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
